Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate
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Overview
Description
Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate is a chemical compound with significant interest in organic synthesis and various industrial applications. It is characterized by the presence of a chlorosulfonyl group, a nitro group, and a pyridine ring, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative. One common method includes the reaction of 6-nitropyridine-2-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and consistency. The use of automated systems for temperature and pressure control is common to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonamides, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation catalysts.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine in solvents like acetone or dichloromethane.
Reduction Reactions: Commonly performed using tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Hydrolysis: Conducted using aqueous acid or base at elevated temperatures.
Major Products Formed:
Sulfonamides, sulfonates, and sulfonamides: from substitution reactions.
Amino derivatives: from reduction reactions.
Carboxylic acids: from hydrolysis reactions.
Scientific Research Applications
Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorosulfonyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The nitro group can also participate in redox reactions, further expanding its utility in chemical synthesis .
Comparison with Similar Compounds
Comparison: Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a wide range of reactivity.
Properties
Molecular Formula |
C7H5ClN2O6S |
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Molecular Weight |
280.64 g/mol |
IUPAC Name |
methyl 6-chlorosulfonyl-4-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClN2O6S/c1-16-7(11)5-2-4(10(12)13)3-6(9-5)17(8,14)15/h2-3H,1H3 |
InChI Key |
BLHHLIBESHLSOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
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